4-Nitrophenyl beta-D-cellotrioside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

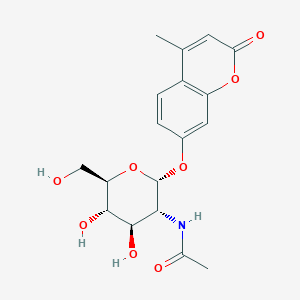

4-Nitrophenyl β-D-cellotrioside is a biochemical used for research purposes . It is a chromogenic substrate for endoglucanases and cellobiohydrolases . Hydrolysis of this substrate by these enzymes liberates 4-nitrophenol, which generates a yellow color that is measured by monitoring absorbance at 405 nm .

Molecular Structure Analysis

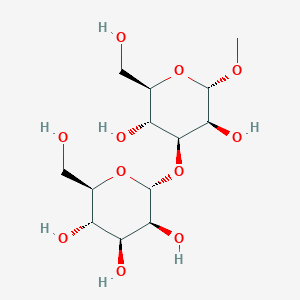

The molecular formula of 4-Nitrophenyl β-D-cellotrioside is C24H35NO18, and its molecular weight is 625.53 . The formal name is 4-nitrophenyl O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

4-Nitrophenyl β-D-cellotrioside is a crystalline solid . The solubility of this compound in water is not explicitly mentioned in the search results.科学的研究の応用

Chromogenic Substrate for Enzymes

4-Nitrophenyl beta-D-cellotrioside is a chromogenic substrate for endoglucanases and cellobiohydrolases . These enzymes hydrolyze this substrate, liberating 4-nitrophenol, which generates a yellow color that can be measured by monitoring absorbance at 405 nm . This property makes it useful in biochemical research, particularly in the study of carbohydrate metabolism and enzyme activity .

Synthon for Indirect Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, including 4-Nitrophenyl beta-D-cellotrioside, have been identified as superior synthons for the indirect radiofluorination of biomolecules . This process involves the preparation of 18 F-labelled synthons in one step, which are then used for the radiolabelling of sensitive biomolecules . This method is particularly useful in the field of molecular imaging, where radiopharmaceuticals labelled with short-lived radionuclides are used to detect specific physiological processes at the cellular level .

作用機序

Target of Action

The primary targets of 4-Nitrophenyl beta-D-cellotrioside are endoglucanases and cellulose biohydrolases . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the cell walls of plants.

Mode of Action

4-Nitrophenyl beta-D-cellotrioside acts as a chromogenic substrate for endoglucanases and cellulose biohydrolases . It is hydrolyzed by these enzymes to release 4-nitrophenol, producing a yellow color . The activity of the enzyme can be quantitatively analyzed by monitoring the change in absorbance at 405 nm .

Biochemical Pathways

The hydrolysis of 4-Nitrophenyl beta-D-cellotrioside by endoglucanases and cellulose biohydrolases is part of the larger cellulose degradation pathway. This process involves the interplay between different cellulolytic enzymes . The breakdown of cellulose releases glucose units, which can then enter glycolysis and other metabolic pathways for energy production.

Result of Action

The hydrolysis of 4-Nitrophenyl beta-D-cellotrioside results in the release of 4-nitrophenol, producing a yellow color . This color change can be used to quantitatively analyze the activity of the enzymes endoglucanases and cellulose biohydrolases .

Action Environment

The action of 4-Nitrophenyl beta-D-cellotrioside is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. For example, certain enzymes like the endoglucanase from the thermophilic bacterium Geobacillus sp. 70PC53 show high activity and stability over a broad range of temperatures .

Safety and Hazards

特性

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETIRLUWOMCBBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399334 |

Source

|

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

106927-48-4 |

Source

|

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

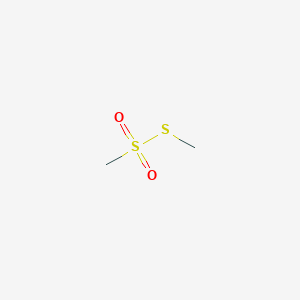

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)